Dimethyl 1,4-cyclohexanedicarboxylate
Overview
Description
Dimethyl 1,4-cyclohexanedicarboxylate is a chemical compound that is part of the cyclohexane dicarboxylates family. It is a derivative of cyclohexane where two carboxylic acid groups are attached at the 1 and 4 positions of the cyclohexane ring and esterified with methanol.
Synthesis Analysis
The synthesis of dimethyl 1,4-cyclohexanedicarboxylate can be achieved through the hydrogenation of dimethyl terephthalate using a palladium-based catalyst under low pressure conditions. The process parameters such as temperature, pressure, liquid space velocity, and hydrogen-to-dimethyl terephthalate ratio significantly influence the reactivity and selectivity of the reaction. The catalyst shows high activity and selectivity, with conversion and selectivity rates higher than 95% and 94%, respectively .
Molecular Structure Analysis
The molecular structure of dimethyl 1,4-cyclohexanedicarboxylate derivatives has been studied using various techniques. For instance, the planarity of the cyclobutane ring in a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, was analyzed through single crystal X-ray analysis, revealing a slightly distorted square-planar arrangement . Similarly, the geometries of dimethyl cyclohexane isomers have been determined, showing that intramolecular interactions, such as non-bonded repulsive interactions, can influence bond lengths and angles .
Chemical Reactions Analysis
Dimethyl 1,4-cyclohexanedicarboxylate can participate in various chemical reactions. For example, it can be used as a homoallyl radical precursor in radical cascade reactions with 1,4-dienes and 1,4-enynes to produce functionalized bicyclo[3.3.0]octane derivatives . Additionally, the compound's behavior under chemical ionization and collision-induced dissociation conditions has been studied, showing interactions between adjacent ester groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 1,4-cyclohexanedicarboxylate and its derivatives have been extensively researched. A study on the gas-phase hydrogenation of the compound to 1,4-cyclohexane dimethanol using a copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor showed a 100% conversion with 99.8% selectivity, indicating the compound's reactivity and the catalyst's efficiency . The influence of stereochemistry on the thermal properties of poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) was also investigated, revealing that the cis/trans ratio of the 1,4-cyclohexanedicarbonyl unit affects the material's crystallinity and thermal transitions .
Scientific Research Applications
Synthesis and Catalysis
- Catalytic Hydrogenation : Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) can be synthesized via hydrogenation of dimethyl terephthalate. Studies demonstrate high conversion and selectivity using nanoscale Ru-Pd/C catalysts under mild conditions (Zang Ha, 2014).
- Lewis-Base-Promoted Catalysis : DMCD's hydrogenation to 1,4-cyclohexane dimethanol over copper-based catalysts derived from Cu–Mg–Al layered double hydroxide precursors exhibits high conversion and selectivity, attributed to synergistic effects between Cu0 sites and Lewis base sites (Shao-kun Zhang et al., 2013).
Material Science and Polymer Chemistry
- Polyester Synthesis : DMCD is a key intermediate in the synthesis of polyesters, with its synthesis involving the hydrogenation of dimethyl terephthalate. The resulting product, 1,4-cyclohexanedimethanol (CHDM), is significant in polyester production (G. Lewandowski et al., 2007).
- Polymerization and Thermal Properties : A study on poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) reveals that its thermal properties are significantly influenced by the cis/trans content of the 1,4-cyclohexanedicarbonyl unit, affecting the material's crystallizability and thermal transitions (C. Berti et al., 2008).
Biocatalysis
- Enantioselective Desymmetrization : DMCD has been used in biocatalytic desymmetrization to synthesize biologically active molecules. Its solubility characteristics and reaction conditions are crucial for effective conversion (Murray P. Meissner et al., 2018).
Crystallography
- Crystal Structure Analysis : The study of dimethyl 2,5-bis[(diphenoxyphosphoryl)oxy]cyclohexa-1,4-diene-1,4-dicarboxylate, a derivative of DMCD, provides insights into molecular symmetry and intermolecular interactions in crystal structures (Lei Gao et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl cyclohexane-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGAGQAGYITKCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026566, DTXSID1029255 | |
Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
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Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029255 | |
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Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline] | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |
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Record name | Dimethyl hexahydroterephthalate | |
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Boiling Point |
265 °C (mixed isomer) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Solubility |
In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Density |
Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Vapor Density |
6.91 (Air = 1) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Vapor Pressure |
0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/ | |
Record name | Dimethyl hexahydroterephthalate | |
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Product Name |
Dimethyl 1,4-cyclohexanedicarboxylate | |
Color/Form |
Partially crystalline solid, Clear colorless liquid | |
CAS RN |
94-60-0, 3399-21-1, 3399-22-2 | |
Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate, cis- | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate, trans- | |
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Record name | 3399-22-2 | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |
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Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
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Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |
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Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans | |
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Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, TRANS- | |
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Melting Point |
14 °C (cis-isomer), 71 °C (trans-isomer) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Retrosynthesis Analysis
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